molecular formula C10H15NO4 B14697460 ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate CAS No. 21823-71-2

ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B14697460
CAS No.: 21823-71-2
M. Wt: 213.23 g/mol
InChI Key: OEORORSSMDNAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with a molecular mass of 213.10 g/mol . It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms. This compound is part of the pyrrolizine family, known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with hydrazine hydrate in ethanol, followed by cyclization and esterification reactions . The reaction conditions typically involve refluxing the mixture to ensure complete conversion of reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

CAS No.

21823-71-2

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 2-hydroxy-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-8,12H,2-5H2,1H3

InChI Key

OEORORSSMDNAII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCN2C(=O)C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.